molecular formula C11H11NO3 B1360181 6,7-Dimethoxyquinolin-2(1h)-one CAS No. 5278-38-6

6,7-Dimethoxyquinolin-2(1h)-one

Cat. No. B1360181
CAS RN: 5278-38-6
M. Wt: 205.21 g/mol
InChI Key: YCIOUNSWHDKEBM-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinolin-2(1h)-one is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the structure and properties of a compound can greatly influence its behavior and interactions123.



Synthesis Analysis

The synthesis of 6,7-Dimethoxyquinolin-2(1h)-one is not well-documented in the available literature. Synthesis methods for similar compounds often involve complex organic reactions456.



Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, specific details about the molecular structure of 6,7-Dimethoxyquinolin-2(1h)-one are not readily available123.



Chemical Reactions Analysis

The chemical reactions involving 6,7-Dimethoxyquinolin-2(1h)-one are not well-documented. The reactivity of a compound is influenced by its molecular structure12.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific details about the physical and chemical properties of 6,7-Dimethoxyquinolin-2(1h)-one are not readily available127.


Scientific Research Applications

Synthesis and Pharmacological Profile

  • A study by Gitto et al. (2009) synthesized derivatives of 6,7-dimethoxyquinolin-2(1H)-one, showing potent anticonvulsant effects in animal models of epilepsy. These compounds also inhibited the enzyme carbonic anhydrase, a target in epilepsy treatments (Gitto et al., 2009).

Anticancer Potential

  • Mishra et al. (2018) investigated a derivative of 6,7-dimethoxyquinolin-2(1H)-one for its antiproliferative activity against colorectal carcinoma. The compound showed significant reduction in IL-6 concentration, indicating its potential as an anti-cancer agent (Mishra et al., 2018).

Spectral Studies

  • Research by Osborne et al. (1992) conducted spectral studies on 6,7-dimethoxyquinolin-2(1H)-one, providing insights into its structural properties (Osborne et al., 1992).

Antihypertensive Agents

  • A study by Campbell et al. (1988) evaluated 6,7-dimethoxyquinolin-2(1H)-one derivatives for their antihypertensive activity. These compounds displayed high binding affinities for alpha 1-adrenoceptors and were effective in reducing blood pressure in animal models (Campbell et al., 1988).

Novel Anticancer Agents

  • Research by Chen et al. (2013) designed 6,7-dimethoxyquinolin-2(1H)-one derivatives as novel anticancer agents. These compounds showed potent cytotoxicity against tumor cell lines and induced cell cycle arrest and apoptosis (Chen et al., 2013).

Sigma-2 Receptor Probe

  • Xu et al. (2005) developed a novel sigma-2 receptor probe based on a 6,7-dimethoxyquinolin-2(1H)-one derivative. This ligand showed high affinity for sigma2 receptors in vitro, making it a useful tool for studying these receptors (Xu et al., 2005).

P-glycoprotein Activity Separation

  • Pati et al. (2015) explored the separation of P-glycoprotein activity from σ2 receptor affinity in 6,7-dimethoxytetrahydroisoquinoline derivatives. This led to the development of new agents with selective P-glycoprotein interaction (Pati et al., 2015).

Safety And Hazards

The safety and hazards associated with 6,7-Dimethoxyquinolin-2(1h)-one are not well-documented. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols18.


Future Directions

The future research directions for 6,7-Dimethoxyquinolin-2(1h)-one are not clear due to the lack of available information. Further research could provide valuable insights into the properties and potential applications of this compound123.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

6,7-dimethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-11(13)12-8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIOUNSWHDKEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967238
Record name 6,7-Dimethoxyquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxyquinolin-2(1h)-one

CAS RN

5278-38-6
Record name 6,7-Dimethoxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5278-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-2-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005278386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxyquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-2-quinolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
GC Enoua, G Lahm, G Uray… - Journal of Heterocyclic …, 2014 - Wiley Online Library
4‐Chlorocarbostyrils 3, 12, 17, 24, 26 with methoxy substituents in 6, 7, or 6,7‐position react with potassium cyanide in ap‐toluenesulfinate mediated reaction either to the highly …
Number of citations: 8 onlinelibrary.wiley.com
AB Ahvale, H Prokopcová, J Šefčovičová… - 2008 - Wiley Online Library
Highly fluorescent and stable 6,7‐dimethoxy‐2‐oxoquinoline‐4‐carbonitriles (11) were synthesized starting from appropriate 4‐hydroxyquinolones 3 via reactive 4‐chloroquinolones 8 …
M Sridhar Reddy, N Thirupathi… - European Journal of …, 2012 - Wiley Online Library
A new cycloisomerization strategy for the synthesis of coumarins and quinolinones is described. The addition of ethoxyacetylide to 2‐hydroxyacetophenones directly resulted in 4‐…
M Vettorazzi, D Insuasty, S Lima, L Gutiérrez… - Bioorganic …, 2020 - Elsevier
Sphingosine-1-phosphate is now emerging as an important player in cancer, inflammation, autoimmune, neurological and cardiovascular disorders. Abundance evidence in animal and …
Number of citations: 18 www.sciencedirect.com
M Brindisi, S Brogi, N Relitti, A Vallone, S Butini… - Scientific reports, 2015 - nature.com
Leishmaniasis is a neglected vector-born disease caused by a protozoan of the genus Leishmania and affecting more than 1.300.000 people worldwide. The couple tryparedoxin/…
Number of citations: 69 www.nature.com
A Ilari, G Colotti - Medicinal Chemistry of Neglected and Tropical …, 2019 - books.google.com
Leishmaniasis, Chagas disease and sleeping sickness are poverty-related diseases characterized by high morbidity deeply linked to malnutrition, complex humanitarian emergencies …
Number of citations: 3 books.google.com
A Ilari, A Fiorillo, I Genovese, G Colotti - Future Medicinal Chemistry, 2017 - Future Science
In trypanosomatids, polyamine and trypanothione pathways can be considered as a whole unique metabolism, where most enzymes are essential for parasitic survival and infectivity. …
Number of citations: 65 www.future-science.com
G Angiulli - 2015 - iris.uniroma1.it
La leishmaniosi è una malattia parassitaria che ogni anno affligge più di 1.3 milioni di persone in tutto il mondo. È'principalmente diffusa nelle zone tropicali e subtropicali ed è …
Number of citations: 0 iris.uniroma1.it
A Jana, R Naga, S Saha, C Griñán-Ferré… - Journal of …, 2023 - Taylor & Francis
Herein, we report a blended ligand and structure-based pharmacophore screening approach to identify new natural leads against the Protein Lysine Methyltransferase 2 (EHMT2/G9a). …
Number of citations: 3 www.tandfonline.com
S Vijayakumar, P Das - Acta tropica, 2018 - Elsevier
Lesihmaniasis is one of the major neglected tropical disease caused by the parasite of the genus Leishmania. The disease has more than one clinical forms and the visceral form is …
Number of citations: 69 www.sciencedirect.com

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